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Compound of Interest

Compound Name: 3,5-Difluoro-benzamidine

Cat. No.: B1306899

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and a
plausible synthetic route for 3,5-Difluorobenzamidine. Due to the limited availability of direct
experimental data in public repositories, this document combines reported physical properties
with predicted spectroscopic data based on the analysis of structurally related compounds and
established spectroscopic principles. This guide is intended to support research and
development activities where 3,5-Difluorobenzamidine is a molecule of interest, particularly in
its role as an enzyme inhibitor.

Core Physicochemical Properties

3,5-Difluorobenzamidine is a fluorinated aromatic compound with the molecular formula
C7HeF2N2.[1] Its chemical structure and key identifiers are summarized below.
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Property Value Reference
Molecular Formula C7HeF2N2 [1]
Molecular Weight 156.13 g/mol [1]
Exact Mass 156.04990452 Da [1]

3,5-
IUPAC Name difluorobenzenecarboximidami  [1]

de
CAS Number 582307-06-0 [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3,5-Difluorobenzamidine.
These predictions are derived from the analysis of similar compounds and general principles of
spectroscopy.

'H NMR (Proton Nuclear Magnetic Resonance) Data
(Predicted)

Solvent: DMSO-ds

Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~9.4 broad singlet 2H -NH:z
~9.2 broad singlet 2H -NH:z
Aromatic H (ortho to -
~7.6-7.8 m 2H
C(NH)NH2)
Aromatic H (para to -
~7.3-7.5 m 1H

C(NH)NH2)

Note: The protons of the amidine group (-C(NH)NHz) are expected to be broad and may
exchange with deuterium in solvents like D20. The chemical shifts of the aromatic protons are
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estimated based on data for compounds like 3,5-difluorobenzonitrile and 3,5-difluorobenzoic
acid.[2][3]

13C NMR (Carbon Nuclear Magnetic Resonance) Data
(Predicted)

Solvent: DMSO-ds

Chemical Shift (6, ppm) Assignment

~165 -C(NH)NH2

~162 (d, J = 245 Hz) Aromatic C-F

~135 (t, J = 30 Hz) Aromatic C-C(NH)NH:z
~110 (d, J = 25 Hz) Aromatic C-H (ortho)
~105 (t, J= 25 Hz) Aromatic C-H (para)

Note: The chemical shifts and coupling constants are estimations based on known 13C NMR
data for fluorinated benzene derivatives and benzamidine analogs.[4][5][6]

9F NMR (Fluorine Nuclear Magnetic Resonance) Data
(Predicted)

Solvent: DMSO-ds

Chemical Shift (6, ppm) Multiplicity

~-108 to -112 t

Note: The chemical shift for 1°F in a 1,3,5-trisubstituted aromatic ring is expected in this range.
The multiplicity would be a triplet due to coupling with the two meta-protons.[7][8][9]

IR (Infrared) Spectroscopy Data (Predicted)
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Wavenumber (cm~?) Intensity Assignment

3300 - 3500 Strong, Broad N-H stretching (amidine)
3100 - 3200 Medium Aromatic C-H stretching

~1650 Strong C=N stretching (amidine)
~1600, ~1450 Medium-Strong Aromatic C=C stretching
1100 - 1300 Strong C-F stretching

Aromatic C-H out-of-plane
800 - 900 Strong bendi
ending

Note: These predicted absorption bands are based on typical frequencies for the functional
groups present in the molecule.

Mas_s_Sp_e_c_tLQme_tnL(M_S)_Qata_(ELe_dm_te_d)

Interpretation

156.05 [M]* (Molecular ion)
140 [M - NHz]*
113 [M - C(NH)NH2]*

Note: The fragmentation pattern is predicted based on the structure of 3,5-
Difluorobenzamidine. The exact mass of the molecular ion is reported in PubChem.[1]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic
characterization of 3,5-Difluorobenzamidine.

Synthesis of 3,5-Difluorobenzamidine via the Pinner
Reaction

This protocol is based on the classical Pinner synthesis of amidines from nitriles.
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Step 1: Formation of the Imidate Hydrochloride

e Dry, anhydrous hydrogen chloride (HCI) gas is bubbled through a solution of 3,5-
difluorobenzonitrile (1 equivalent) in anhydrous ethanol (approx. 10 mL per gram of nitrile) at
0 °C.

e The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room
temperature and stirred for an additional 12-24 hours.

e The solvent is removed under reduced pressure to yield the crude ethyl 3,5-
difluorobenzimidate hydrochloride as a solid.

Step 2: Ammonolysis to form the Amidine Hydrochloride
e The crude imidate hydrochloride is dissolved in anhydrous ethanol.

e The solution is cooled to 0 °C, and anhydrous ammonia (NHs) gas is bubbled through the
solution for 1-2 hours.

e The reaction vessel is sealed and stirred at room temperature for 24-48 hours.
e The solvent and excess ammonia are removed under reduced pressure.

e The resulting solid is triturated with diethyl ether, filtered, and dried to yield 3,5-
Difluorobenzamidine hydrochloride.

Step 3: Neutralization to 3,5-Difluorobenzamidine (Free Base)
e The amidine hydrochloride is dissolved in a minimum amount of water.

e The solution is cooled in an ice bath, and a saturated aqueous solution of a mild base (e.g.,
sodium bicarbonate) is added dropwise until the pH is neutral to slightly basic.

e The resulting precipitate is collected by filtration, washed with cold water, and dried under
vacuum to afford 3,5-Difluorobenzamidine.

Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation: Approximately 5-10 mg of 3,5-Difluorobenzamidine is dissolved in 0.6-
0.7 mL of a deuterated solvent (e.g., DMSO-ds or CDCIs) in an NMR tube.

e 1H NMR: A standard proton NMR spectrum is acquired on a 400 MHz or higher field
spectrometer.

e 13C NMR: A proton-decoupled 13C NMR spectrum is acquired.
e 19F NMR: A F NMR spectrum is acquired, typically with proton decoupling.
Infrared (IR) Spectroscopy

o A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR
(Attenuated Total Reflectance - Fourier Transform Infrared) spectrometer.

e The spectrum is recorded over a range of 4000-400 cm~1.
Mass Spectrometry (MS)

o The sample is introduced into the mass spectrometer via a suitable ionization method, such
as Electrospray lonization (ESI) or Atmospheric Pressure Chemical lonization (APCI).

e The mass spectrum is acquired in positive ion mode.

Visualizations
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Caption: Workflow for the synthesis and spectroscopic analysis of 3,5-Difluorobenzamidine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 3,5-Difluoro-benzamidine | C7TH6F2N2 | CID 3690768 - PubChem
[pubchem.ncbi.nim.nih.gov]

e 2. 3,5-Difluorobenzonitrile(64248-63-1) 1H NMR spectrum [chemicalbook.com]
e 3. 3,5-Difluorobenzoic acid(455-40-3) 1H NMR spectrum [chemicalbook.com]
e 4.13C NMR Chemical Shift [sites.science.oregonstate.edu]

e 5. spectrabase.com [spectrabase.com]

e 6. nmrs.io [nmrs.io]

e 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1306899?utm_src=pdf-body-img
https://www.benchchem.com/product/b1306899?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Difluoro-benzamidine
https://pubchem.ncbi.nlm.nih.gov/compound/3_5-Difluoro-benzamidine
https://www.chemicalbook.com/SpectrumEN_64248-63-1_1HNMR.htm
https://www.chemicalbook.com/SpectrumEN_455-40-3_1HNMR.htm
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://spectrabase.com/spectrum/DbYNIRI7lqy
https://www.nmrs.io/13C/THF-d8
https://en.wikipedia.org/wiki/Fluorine-19_nuclear_magnetic_resonance_spectroscopy
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1306899?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e 8. 19Flourine NMR [chem.ch.huji.ac.il]
e 9. alfa-chemistry.com [alfa-chemistry.com]

 To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 3,5-
Difluorobenzamidine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1306899#spectroscopic-data-of-3-5-difluoro-
benzamidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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